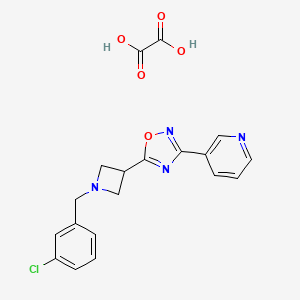

5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate

Description

5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-3-yl group and an azetidin-3-yl moiety bearing a 3-chlorobenzyl substituent. The oxalate salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

5-[1-[(3-chlorophenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O.C2H2O4/c18-15-5-1-3-12(7-15)9-22-10-14(11-22)17-20-16(21-23-17)13-4-2-6-19-8-13;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYMYCZFPIKZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:

-

Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a 3-chlorobenzylamine derivative, cyclization can be achieved using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

-

Synthesis of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring is often formed via the reaction of a hydrazide with a nitrile. This step typically requires acidic or basic catalysis and elevated temperatures to facilitate ring closure.

-

Coupling of Azetidine and Oxadiazole Rings: : The azetidine and oxadiazole rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

-

Formation of the Oxalate Salt: : Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, which can be oxidized to form N-oxides or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as an amine.

-

Substitution: : The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed under mild to moderate conditions.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Amines or other reduced forms of the oxadiazole ring.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds demonstrate significant antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

- Anticancer Properties : Preliminary studies have shown that 5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate can induce cytotoxic effects on different cancer cell lines. This positions the compound as a potential anticancer agent that warrants further investigation.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, indicating its potential use in treating inflammatory diseases such as arthritis or other chronic conditions.

Pharmaceutical Applications

The versatility of this compound extends to various pharmaceutical applications:

- Drug Design : Due to its favorable pharmacokinetic properties and structural versatility, this compound serves as a pharmacophore in drug design processes. Its ability to interact with multiple biological targets makes it a promising candidate for developing novel therapeutics.

- Therapeutic Agent Development : The compound's unique structural features allow for modifications that can enhance its biological activity. This adaptability is crucial for creating targeted therapies for specific diseases, particularly in oncology and infectious diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antimicrobial Study : A study demonstrated that oxadiazole derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The specific derivative containing the azetidine structure showed enhanced efficacy compared to other tested compounds .

- Cytotoxicity Assay : In vitro assays on various cancer cell lines revealed that this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting mechanisms for its anticancer effects .

Mechanism of Action

The mechanism of action of 5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3-Chlorobenzyl vs. 4-Chlorobenzyl Substitution

A closely related compound, 3-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine (), differs only in the position of the chlorine atom on the benzyl group (4-chloro vs. 3-chloro). This positional isomerism alters the molecule’s electronic distribution and steric profile.

*Calculated based on structural analogs in evidence.

Heterocyclic Core Variations: Azetidine vs. Pyrrolidine

Compounds 1a and 1b () replace the azetidine ring with a pyrrolidine (five-membered ring). For example, 1a and 1b exhibit antiviral activity, suggesting that the heterocycle size and substituent orientation (3S vs. 3R) critically influence efficacy .

Substituent Variations on the Oxadiazole Ring

- 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole hydrochloride () lacks the pyridinyl and chlorobenzyl groups, instead featuring a simple benzyl substituent. This simplification reduces molecular complexity and may decrease target specificity .

- 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole () replaces the azetidine moiety with a chloromethyl group, enhancing electrophilicity and reactivity, which could favor covalent binding to biological targets .

Biological Activity

5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a complex heterocyclic compound notable for its diverse biological activities. It features an oxadiazole ring, a pyridine moiety, and an azetidine structure, making it a significant target for pharmacological research. The molecular formula is C18H19ClN4O4, indicating the presence of chlorine, nitrogen, oxygen, and carbon atoms.

Pharmacological Properties

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities. The specific compound has shown promise in several areas:

- Antimicrobial Activity : Exhibits antibacterial, antifungal, and antiviral properties.

- Anticancer Potential : Demonstrates activity against various cancer cell lines.

- Anti-inflammatory Effects : May reduce inflammation in biological systems.

- Analgesic Properties : Potentially effective in pain relief.

These activities suggest that this compound could serve as a valuable pharmacophore in drug design .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies have indicated that it may interact with various biological targets through:

- Binding Affinity : Interaction studies reveal significant binding to key proteins involved in disease processes.

- Enzyme Inhibition : Potential inhibition of enzymes critical for microbial survival and cancer cell proliferation .

Antimicrobial Studies

A study conducted by Dhumal et al. (2016) explored the antimicrobial efficacy of 1,3,4-oxadiazole derivatives. The results indicated that certain derivatives demonstrated strong inhibitory effects against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .

Anticancer Research

In another study focusing on the anticancer properties of oxadiazole derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,2,4-oxadiazole derivatives like this compound?

- Methodology : The synthesis typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For example, 1,2,4-oxadiazoles can be formed via nucleophilic substitution of chloromethyl intermediates (e.g., 5-(chloromethyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole) with azetidine derivatives under basic conditions . Key steps include:

- Step 1 : Preparation of chloromethyl-oxadiazole intermediates (e.g., via Vilsmeier–Haack chlorination ).

- Step 2 : Nucleophilic substitution with azetidine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C.

- Step 3 : Salt formation with oxalic acid for improved stability .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : Confirm the presence of the pyridin-3-yl proton (δ 8.5–9.0 ppm) and azetidine ring protons (δ 3.0–4.0 ppm) .

- Mass spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]⁺ for C₁₇H₁₅ClN₄O₃).

- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can reaction yields be optimized for the nucleophilic substitution step involving azetidine derivatives?

- Methodology :

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation .

- Solvent optimization : Use DMSO for higher solubility of the azetidine intermediate .

Q. What strategies resolve structural ambiguities in analogs with similar heterocyclic cores?

- Methodology :

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., azetidine ring conformation) .

- DFT calculations : Compare experimental and computed NMR spectra to validate substituent positions .

Q. How does the 3-chlorobenzyl group influence biological activity compared to other substituents?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents like 4-fluorobenzyl or methyl groups and compare antibacterial/antifungal activity in vitro .

- Docking studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to assess steric/electronic effects .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .

- Light sensitivity : Store in amber vials at –20°C to prevent oxadiazole ring photodegradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across similar oxadiazole derivatives?

- Methodology :

- Standardize assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols .

- Control for salt forms : Compare oxalate vs. freebase forms, as solubility differences may skew results .

Q. Why do some analogs show unexpected cytotoxicity in mammalian cell lines?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.